molecular formula C20H12F5NO B4637880 N-(pentafluorophenyl)-2,2-diphenylacetamide

N-(pentafluorophenyl)-2,2-diphenylacetamide

Cat. No.: B4637880
M. Wt: 377.3 g/mol
InChI Key: LKABZABEEDCYHD-UHFFFAOYSA-N
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Description

N-(pentafluorophenyl)-2,2-diphenylacetamide is a chemical compound characterized by the presence of a pentafluorophenyl group attached to an acetamide moiety, which is further substituted with two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pentafluorophenyl)-2,2-diphenylacetamide typically involves the reaction of pentafluoroaniline with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

C6F5NH2+Ph2CHCOClC6F5NHCOCH(Ph)2+HCl\text{C}_6\text{F}_5\text{NH}_2 + \text{Ph}_2\text{CHCOCl} \rightarrow \text{C}_6\text{F}_5\text{NHCOCH(Ph)}_2 + \text{HCl} C6​F5​NH2​+Ph2​CHCOCl→C6​F5​NHCOCH(Ph)2​+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(pentafluorophenyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the amide group or the aromatic rings.

    Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of one or more fluorine atoms with the nucleophile.

Scientific Research Applications

N-(pentafluorophenyl)-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(pentafluorophenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorophenyl group enhances the compound’s binding affinity due to its electron-withdrawing properties, which can stabilize the interaction with the target. The diphenylacetamide moiety provides additional hydrophobic interactions, further increasing binding strength. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(trifluoromethylphenyl)-2,2-diphenylacetamide
  • N-(pentafluorophenyl)-2,2-diphenylpropionamide
  • N-(pentafluorophenyl)-2,2-diphenylthioacetamide

Uniqueness

N-(pentafluorophenyl)-2,2-diphenylacetamide is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems compared to similar compounds with fewer fluorine atoms or different substituents.

Properties

IUPAC Name

N-(2,3,4,5,6-pentafluorophenyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F5NO/c21-14-15(22)17(24)19(18(25)16(14)23)26-20(27)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKABZABEEDCYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.